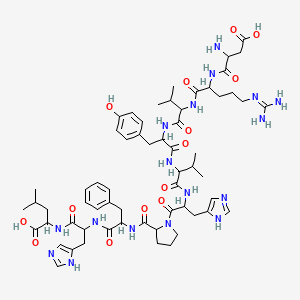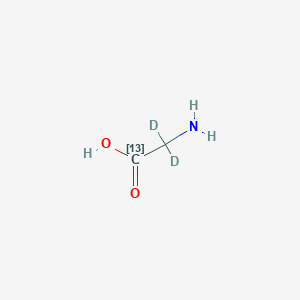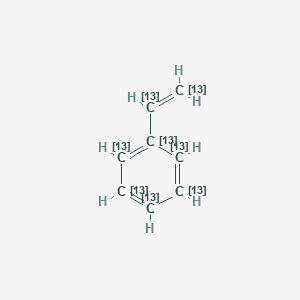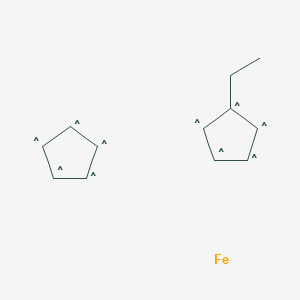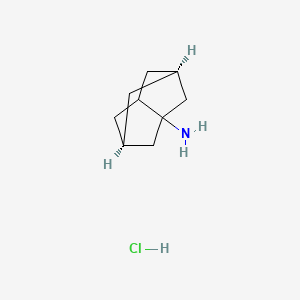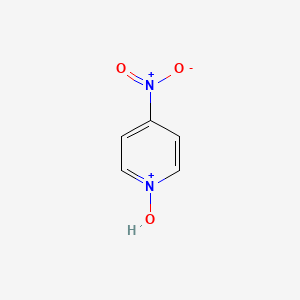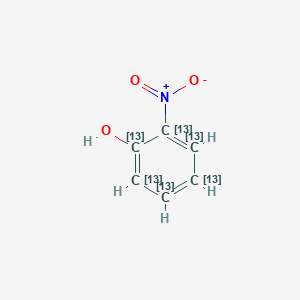
2-Nitrophenol-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitrophenol-13C6 is a stable isotope-labeled compound where all six carbon atoms in the benzene ring are replaced with carbon-13. This compound is a derivative of 2-nitrophenol, which is an aromatic compound with a nitro group (-NO2) and a hydroxyl group (-OH) attached to the benzene ring. The isotopic labeling makes it useful for various scientific applications, particularly in tracing and studying chemical reactions and mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenol-13C6 typically involves the nitration of phenol-13C6. The reaction is carried out by treating phenol-13C6 with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the ortho position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity phenol-13C6 and controlled nitration conditions to achieve high yields and purity of the final product. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired isotopic purity.
化学反应分析
Types of Reactions
2-Nitrophenol-13C6 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group (-C=O) using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 2-Aminophenol-13C6.
Oxidation: 2-Nitrobenzaldehyde-13C6.
Substitution: Various substituted nitrophenols depending on the nucleophile used.
科学研究应用
2-Nitrophenol-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, as well as in environmental studies to monitor the degradation of pollutants.
作用机制
The mechanism of action of 2-Nitrophenol-13C6 depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In oxidation reactions, the hydroxyl group is oxidized to a carbonyl group through the loss of electrons. The isotopic labeling allows for precise tracking of the compound and its intermediates, providing valuable insights into the reaction pathways and mechanisms.
相似化合物的比较
Similar Compounds
2-Nitrophenol: The non-labeled version of 2-Nitrophenol-13C6, used in similar applications but without the isotopic tracing capability.
4-Nitrophenol: An isomer with the nitro group at the para position, used in enzymatic studies and as a pH indicator.
3-Nitrophenol: An isomer with the nitro group at the meta position, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. The carbon-13 labeling provides a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling researchers to obtain precise and accurate data.
属性
分子式 |
C6H5NO3 |
|---|---|
分子量 |
145.065 g/mol |
IUPAC 名称 |
6-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
IQUPABOKLQSFBK-IDEBNGHGSA-N |
手性 SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)[N+](=O)[O-])O |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


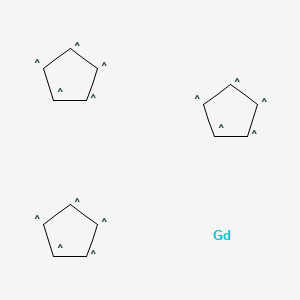



![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
